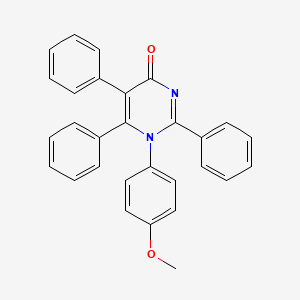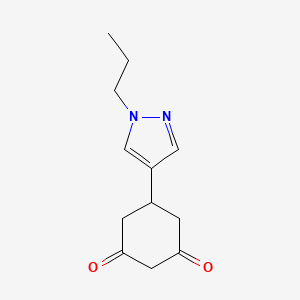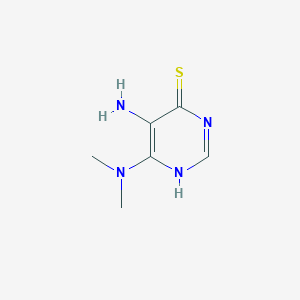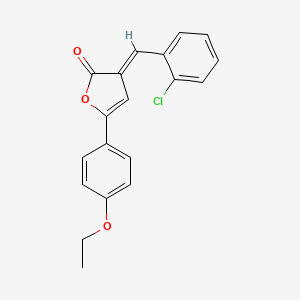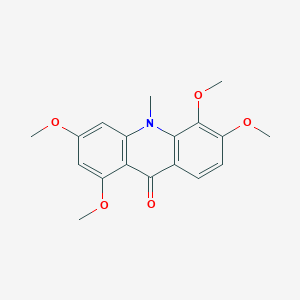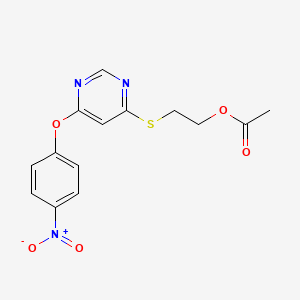
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable leaving group on the pyrimidine ring.
Thioethyl Acetate Substitution: The final step involves the substitution of a thioethyl acetate group onto the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using thioacetic acid and an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-((6-(4-Aminophenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with an amino group instead of a nitro group.
2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)thio)ethyl acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-((6-(4-Nitrophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further be functionalized for various applications.
Propiedades
Fórmula molecular |
C14H13N3O5S |
|---|---|
Peso molecular |
335.34 g/mol |
Nombre IUPAC |
2-[6-(4-nitrophenoxy)pyrimidin-4-yl]sulfanylethyl acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)21-6-7-23-14-8-13(15-9-16-14)22-12-4-2-11(3-5-12)17(19)20/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
CPJWURVQOSQJLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


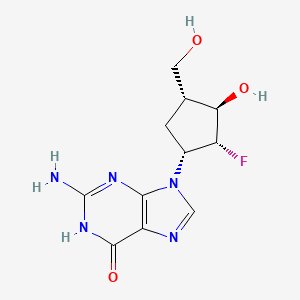
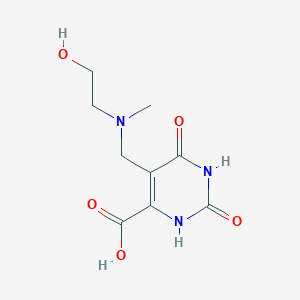
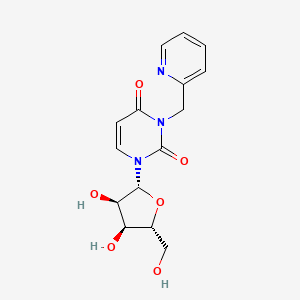
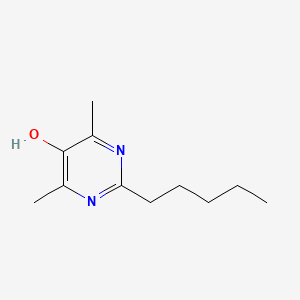
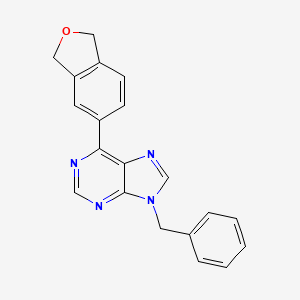
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
